molecular formula C7H16S2 B11959356 Pentane, 1,5-bis(methylthio)- CAS No. 54410-63-8

Pentane, 1,5-bis(methylthio)-

Cat. No.: B11959356
CAS No.: 54410-63-8
M. Wt: 164.3 g/mol
InChI Key: AHJYQSDQHJYGCW-UHFFFAOYSA-N
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Description

Pentane, 1,5-bis(methylthio)- is an organic compound with the molecular formula C7H16S2 and a molecular weight of 164.332 g/mol . . This compound features two methylthio groups attached to a pentane backbone, making it a member of the thioether family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,5-bis(methylthio)- typically involves the reaction of 1,5-dibromopentane with sodium methylthiolate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylthio groups. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for Pentane, 1,5-bis(methylthio)- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,5-bis(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkoxides or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different functional groups replacing the methylthio groups.

Scientific Research Applications

Pentane, 1,5-bis(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentane, 1,5-bis(methylthio)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thioether groups can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane, 1,5-bis(methylthio)- is unique due to its specific arrangement of methylthio groups on a pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

54410-63-8

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

1,5-bis(methylsulfanyl)pentane

InChI

InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3

InChI Key

AHJYQSDQHJYGCW-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCSC

Origin of Product

United States

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